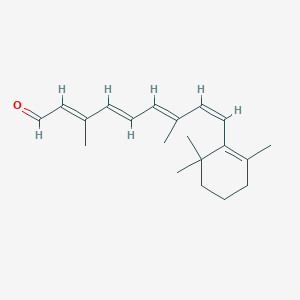
7-cis-Retinal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-cis-Retinal is a geometric isomer of retinal, a derivative of vitamin A. Retinal plays a crucial role in the visual cycle, particularly in the phototransduction process in the retina.
準備方法
Synthetic Routes and Reaction Conditions
7-cis-Retinal can be synthesized by the direct irradiation of all-trans retinal dissolved in ethanol, followed by separation using high-performance liquid chromatography . The process involves the isomerization of the all-trans form to the 7-cis form under specific light conditions.
Industrial Production Methods
the principles of photochemical isomerization and chromatographic separation are fundamental to its production .
化学反応の分析
Types of Reactions
7-cis-Retinal undergoes several types of chemical reactions, including:
Isomerization: Conversion between different geometric isomers (e.g., 7-cis to all-trans).
Oxidation: Conversion to retinal oximes.
Reduction: Formation of retinol derivatives.
Common Reagents and Conditions
Isomerization: Light irradiation in ethanol.
Oxidation: Hydroxylamine reaction.
Reduction: Use of reducing agents like sodium borohydride.
Major Products Formed
Isomerization: All-trans retinal.
Oxidation: Retinal oximes.
Reduction: Retinol derivatives.
科学的研究の応用
7-cis-Retinal is used in various scientific research applications, including:
Chemistry: Study of photochemical reactions and isomerization processes.
Biology: Investigation of visual cycles and photoreceptor functions.
Industry: Development of light-sensitive materials and optogenetic tools
作用機序
The mechanism of action of 7-cis-Retinal involves its ability to absorb light and undergo isomerization. Upon light absorption, the 7-cis form is converted to the all-trans form, triggering a series of molecular changes in the associated protein, opsin. This process is crucial for the activation of photoreceptor cells in the retina, leading to the perception of light .
類似化合物との比較
Similar Compounds
11-cis-Retinal: Another geometric isomer involved in the visual cycle.
All-trans Retinal: The most common form of retinal, involved in the visual cycle.
9-cis-Retinal: Another isomer with distinct properties and applications.
Uniqueness
Unlike the more common 11-cis and all-trans isomers, 7-cis-Retinal offers unique insights into the photochemical behavior of retinal and its derivatives .
特性
分子式 |
C20H28O |
|---|---|
分子量 |
284.4 g/mol |
IUPAC名 |
(2E,4E,6E,8Z)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal |
InChI |
InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3/b9-6+,12-11-,16-8+,17-13+ |
InChIキー |
NCYCYZXNIZJOKI-LYJDTWPQSA-N |
異性体SMILES |
CC1=C(C(CCC1)(C)C)/C=C\C(=C\C=C\C(=C\C=O)\C)\C |
正規SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


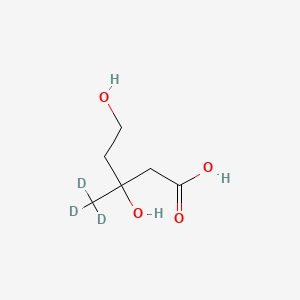
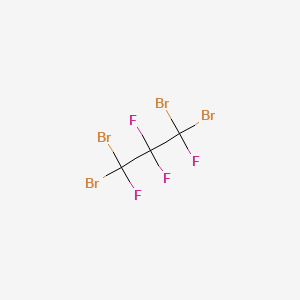
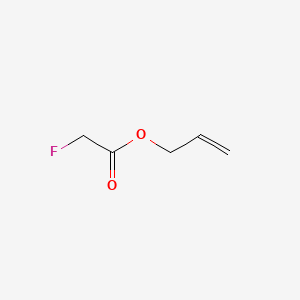
![Methylene-bridged [6]cycloparaphenylene](/img/structure/B13421403.png)
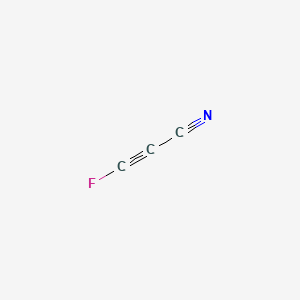
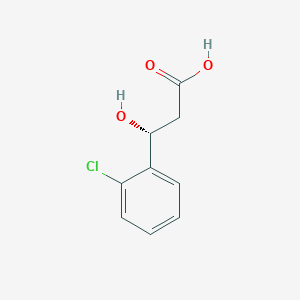
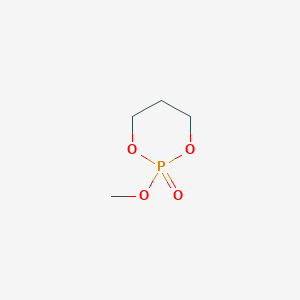

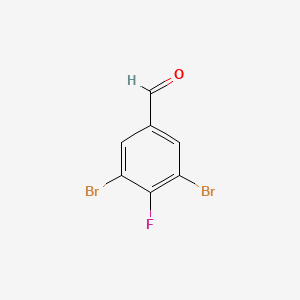
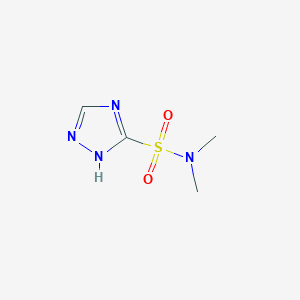
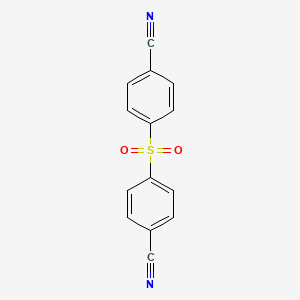
![[2-[(6R,8S,10S,11S,13S,14S,16R)-2-bromo-6,9-difluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13421439.png)
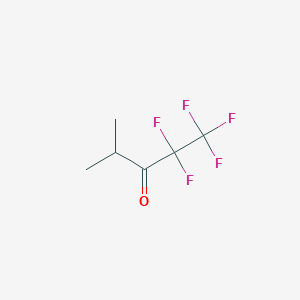
![(7S,9S)-7-[(2R,4R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromoacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrobromide](/img/structure/B13421451.png)
